trans-4-Hydroxy-1-L-phenylalanyl-L-proline

Description

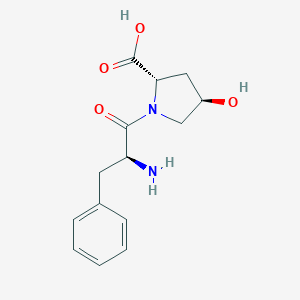

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-1-[(2S)-2-amino-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c15-11(6-9-4-2-1-3-5-9)13(18)16-8-10(17)7-12(16)14(19)20/h1-5,10-12,17H,6-8,15H2,(H,19,20)/t10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSNJMXOBDSZDL-WOPDTQHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)C(CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)C(=O)[C@H](CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanylhydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

90965-82-5 | |

| Record name | Phenylalanylhydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling the Bioactive Potential of trans-4-Hydroxy-1-L-phenylalanyl-L-proline (Tyr-Pro): A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of the dipeptide trans-4-Hydroxy-1-L-phenylalanyl-L-proline, commonly known as L-Tyrosyl-L-proline (Tyr-Pro). This document is intended for researchers, scientists, and professionals in the field of drug development and nutritional science. Herein, we consolidate current scientific findings on its neuroprotective and antihypertensive properties, detailing the underlying mechanisms of action, pharmacokinetic profiles, and the experimental methodologies used to elucidate these effects.

Neuroprotective Effects in Alzheimer's Disease Models

A significant body of research has focused on the neuroprotective potential of Tyr-Pro, particularly in the context of Alzheimer's disease. In vivo studies utilizing mouse models of Alzheimer's have demonstrated that oral administration of Tyr-Pro can mitigate memory impairment.

Efficacy in Animal Models

Studies on amyloid-β (Aβ)-induced and senescence-accelerated (SAMP8) mouse models of Alzheimer's disease have shown that Tyr-Pro improves both short-term and long-term memory.[1][2] Long-term daily intake of Tyr-Pro has been shown to maintain cognitive ability by preventing excess Aβ accumulation.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies.

Table 1: In Vivo Study Parameters and Pharmacokinetics of Tyr-Pro

| Parameter | Value | Animal Model | Source |

| Oral Dosage (Memory Impairment) | 100 mg/kg (twice daily for 16 days) | Aβ-induced mice | [4] |

| Oral Dosage (Cognitive Maintenance) | 10 mg/kg/day (for 25 weeks) | SAMP8 mice | [3] |

| Time to Max Plasma Concentration | 15 minutes | ICR mice | [5] |

| Time to Max Brain Concentration | 15 minutes | ICR mice | [5] |

| Plasma AUC (0-120 min) at 10 mg/kg | 1331 ± 267 pmol·min/mL | ICR mice | [5] |

| Brain AUC (0-120 min) at 10 mg/kg | 0.34 ± 0.11 pmol·min/mg | ICR mice | [5] |

| Brain Accumulation Regions | Hypothalamus, hippocampus, cortex | ICR mice | [5] |

Table 2: Effects of Tyr-Pro on Alzheimer's Disease Biomarkers in SAMP8 Mice

| Biomarker | Effect | Method of Analysis | Source |

| Amyloid-β (Aβ) Accumulation | Lower in Tyr-Pro group | ELISA / Immunohistochemistry | [3] |

| β-secretase (BACE1) Expression | Decreased | Western Blot | [3] |

| Insulin-Degrading Enzyme (IDE) Expression | Markedly increased (4-times higher) | Western Blot | [3] |

Mechanism of Action: Modulation of Amyloid-β Metabolism

Tyr-Pro exerts its neuroprotective effects by modulating the metabolic pathways of amyloid-β. It has been demonstrated to decrease the expression of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of Aβ.[3] Concurrently, Tyr-Pro significantly upregulates the expression of the insulin-degrading enzyme (IDE), which is responsible for the clearance of Aβ.[3] This dual action of reducing Aβ production and enhancing its degradation leads to lower Aβ accumulation in the brain.[3]

Experimental Protocols

The Morris Water Maze is used to assess spatial learning and memory in rodents.[6][7]

-

Apparatus: A circular pool (90-100 cm in diameter) is filled with water made opaque with non-toxic white paint. A hidden escape platform is submerged 1 cm below the water's surface. The room should have various distal visual cues.

-

Acclimation: Mice are allowed to swim freely in the pool without the platform for 2 minutes one day prior to the experiment to adapt to the environment.

-

Training Phase (Directional Navigation):

-

Mice undergo multiple trials per day for 5 consecutive days.

-

For each trial, a mouse is gently placed into the water at one of four semi-randomly chosen starting positions, facing the pool wall.

-

The mouse is given a set time (e.g., 2 minutes) to find the hidden platform. The time taken to reach the platform (escape latency) is recorded.

-

If the mouse fails to find the platform within the allotted time, it is gently guided to it.

-

The mouse is allowed to remain on the platform for 30 seconds before being removed.

-

-

Probe Trial (Spatial Memory):

-

On the day after the final training session, the platform is removed from the pool.

-

The mouse is allowed to swim freely for a set period (e.g., 2 minutes).

-

The swimming path is recorded and analyzed to determine the time spent in the target quadrant where the platform was previously located. A significant preference for the target quadrant indicates good spatial memory.

-

The Y-maze test is used to evaluate short-term spatial working memory by assessing spontaneous alternation behavior.[8][9]

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure:

-

Mice are habituated to the testing room for at least 30 minutes before the test.

-

Each mouse is placed in the center of the Y-maze and allowed to freely explore all three arms for a set duration (e.g., 8 minutes).

-

The sequence of arm entries is manually or automatically recorded. An arm entry is counted when all four paws of the mouse are within the arm.

-

Spontaneous alternation is defined as consecutive entries into the three different arms without repetition (e.g., ABC, CAB, BCA).

-

-

Data Analysis: The percentage of alternation is calculated as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100. A higher percentage of alternation is indicative of better spatial working memory.

Antihypertensive Activity: ACE Inhibition

Tyr-Pro has also been identified as an Angiotensin-Converting Enzyme (ACE) inhibitor, suggesting its potential role in the management of hypertension.

Quantitative Data

Table 3: In Vitro ACE Inhibitory Activity of Tyr-Pro

| Parameter | Value | Source |

| IC50 | 5.21 μM | [9] |

Experimental Protocol: In Vitro ACE Inhibition Assay

This protocol is based on the spectrophotometric measurement of hippuric acid produced from the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.[4][10]

-

Reagent Preparation:

-

ACE Solution: Prepare a solution of ACE from rabbit lung in a suitable buffer (e.g., 100 mU/mL in borate buffer).

-

Substrate Solution (HHL): Prepare a solution of HHL (e.g., 5 mM) in borate buffer (pH 8.3) containing NaCl.

-

Tyr-Pro Solutions: Prepare a series of dilutions of Tyr-Pro to determine the IC50 value.

-

Stopping Reagent: 1 M HCl.

-

Extraction Solvent: Ethyl acetate.

-

-

Assay Procedure:

-

In a microcentrifuge tube, add the ACE solution and a solution of Tyr-Pro (or buffer for the control). Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the enzymatic reaction by adding the HHL substrate solution. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 1 M HCl.

-

Extract the hippuric acid (HA) formed during the reaction by adding ethyl acetate and vortexing.

-

Centrifuge the mixture to separate the layers.

-

Carefully collect the upper ethyl acetate layer containing the HA.

-

Evaporate the ethyl acetate.

-

Re-dissolve the dried HA in a suitable solvent (e.g., distilled water).

-

-

Quantification:

-

Measure the absorbance of the re-dissolved HA solution using a spectrophotometer at 228 nm.

-

The percentage of ACE inhibition is calculated as: ((Absorbance_control - Absorbance_sample) / Absorbance_control) * 100.

-

The IC50 value, the concentration of Tyr-Pro that inhibits 50% of ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

The dipeptide this compound (Tyr-Pro) demonstrates significant and multifaceted biological activity. Its ability to cross the blood-brain barrier and modulate the metabolism of amyloid-β highlights its potential as a neuroprotective agent for neurodegenerative diseases such as Alzheimer's. Furthermore, its potent in vitro ACE inhibitory activity suggests a possible role in cardiovascular health. The data presented in this guide underscore the need for further research, including clinical trials, to fully elucidate the therapeutic potential of this promising dipeptide.

References

- 1. Preventive effect of Tyr-Pro, a blood-brain barrier transportable dipeptide, on memory impairment in SAMP8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 4. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Preventive effect of Tyr-Pro, a blood-brain barrier transportable dipeptide, on memory impairment in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A memory-improving dipeptide, Tyr-Pro, can reach the mouse brain after oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antihypertensive and Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Fish as Potential Cardioprotective Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. etflin.com [etflin.com]

An In-depth Technical Guide to trans-4-Hydroxy-1-L-phenylalanyl-L-proline and its Cyclic Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide trans-4-Hydroxy-1-L-phenylalanyl-L-proline, also known as Phenylalanyl-hydroxyproline (Phe-Hyp), and its cyclic counterpart, Cyclo(L-trans-Hyp-L-Phe). While specific research on the linear dipeptide is limited, this document consolidates the available information on its discovery as a collagen-derived peptide and contextualizes its potential biological significance. In contrast, the cyclic dipeptide has been isolated from natural sources and exhibits documented antifungal properties. This guide details the historical background, synthesis protocols, and known biological activities of both molecules, presenting quantitative data where available and outlining relevant signaling pathways. The content is structured to serve as a valuable resource for researchers in peptide chemistry, drug discovery, and molecular biology.

Introduction

The study of peptides has gained significant traction in drug discovery due to their high specificity and potency. Among these, dipeptides derived from the breakdown of structural proteins like collagen represent a promising area of investigation for their potential roles in cellular signaling and therapeutic applications. This guide focuses on this compound (Phe-Hyp), a dipeptide composed of L-phenylalanine and trans-4-hydroxy-L-proline, and its cyclic form, Cyclo(L-trans-Hyp-L-Phe). While Phe-Hyp is recognized as a product of collagen metabolism, its specific biological functions are not extensively characterized. Conversely, its cyclic analogue has demonstrated clear antifungal activity, highlighting the impact of structural conformation on biological function.

This compound (Linear Dipeptide)

Discovery and Historical Background

The discovery of this compound is intrinsically linked to the broader research on collagen-derived peptides. Following the oral ingestion of collagen hydrolysates, various small peptides, including Phe-Hyp, have been identified in human blood. This indicates that the dipeptide is a naturally occurring metabolite resulting from the enzymatic degradation of collagen. While the specific initial isolation or synthesis of Phe-Hyp is not well-documented as a singular discovery event, its identification is part of the ongoing effort to understand the physiological effects of collagen consumption.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 278.30 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2S,4R)-1-[(2S)-2-amino-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxylic acid | --INVALID-LINK-- |

| Synonyms | L-phenylalanyl-L-hydroxyproline, Phe-Hyp | --INVALID-LINK-- |

| CAS Number | 90965-82-5 | --INVALID-LINK-- |

Experimental Protocols: Synthesis

2.3.1. General Solid-Phase Peptide Synthesis (SPPS) Workflow

A general workflow for the solid-phase synthesis of a dipeptide like Phe-Hyp would involve the following steps.

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Steps:

-

Resin Preparation: A suitable resin (e.g., Wang resin) is swollen in a solvent like dichloromethane (DCM).

-

First Amino Acid Coupling: The first amino acid, Fmoc-trans-4-hydroxy-L-proline, is activated (e.g., with DIC/HOBt) and coupled to the resin.

-

Washing: The resin is washed to remove excess reagents.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the proline residue, typically with a solution of piperidine in DMF.

-

Washing: The resin is washed again.

-

Second Amino Acid Coupling: The second amino acid, Fmoc-L-phenylalanine, is activated and coupled to the deprotected N-terminus of the resin-bound proline.

-

Washing: The resin is washed.

-

Final Fmoc Deprotection: The Fmoc group is removed from the phenylalanine residue.

-

Cleavage and Deprotection: The dipeptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., TFA-based).

-

Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Activity and Signaling Pathways

Specific quantitative data on the biological activity of Phe-Hyp are scarce. However, as a collagen-derived dipeptide, it is part of a group of peptides that have been investigated for their roles in skin health, joint health, and wound healing. Other hydroxyproline-containing dipeptides, such as Pro-Hyp, have been shown to stimulate cell proliferation and hyaluronic acid synthesis in dermal fibroblasts.[1][2] It is plausible that Phe-Hyp may exert similar, though likely distinct, biological effects.

The signaling pathways modulated by Phe-Hyp have not been specifically elucidated. However, related collagen-derived peptides are known to influence pathways such as the MAPK/ERK pathway. For instance, the tripeptide Hyp-Asp-Gly has been shown to inhibit platelet activation via regulation of the PI3K/Akt-MAPK/ERK1/2 signaling pathway.

Simplified MAPK/ERK signaling pathway.

Further research is required to determine if Phe-Hyp directly interacts with specific receptors and modulates this or other signaling cascades.

Cyclo(L-trans-4-Hydroxyprolinyl-L-phenylalanine) (Cyclic Dipeptide)

Discovery and Historical Background

Cyclo(L-trans-4-Hydroxyprolinyl-L-phenylalanine) is a naturally occurring cyclic dipeptide that has been isolated from marine sponges of the Jaspidae family and from fungal cultures. Its discovery highlights the structural diversity of natural products derived from amino acids.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 260.29 g/mol | --INVALID-LINK-- |

| IUPAC Name | (3S,7R,8aS)-3-benzyl-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | --INVALID-LINK-- |

| Synonyms | Cyclo(L-Hyp-L-Phe) | --INVALID-LINK-- |

Experimental Protocols: Synthesis

The synthesis of Cyclo(L-trans-Hyp-L-Phe) involves the coupling of protected L-trans-4-hydroxyproline and L-phenylalanine, followed by intramolecular cyclization.

3.3.1. Synthesis Workflow

General workflow for the synthesis of Cyclo(L-Hyp-L-Phe).

Detailed Steps:

-

Protection of L-trans-4-hydroxyproline: The amino group of L-trans-4-hydroxyproline is protected, for example, with a benzyloxycarbonyl (Cbz) group. The hydroxyl group can also be protected (e.g., as a silyl ether) to prevent side reactions.

-

Coupling: The protected hydroxyproline is coupled with L-phenylalanine ethyl ester using a suitable coupling agent (e.g., DCC).

-

Deprotection of the Amino Group: The N-terminal protecting group (e.g., Cbz) is removed.

-

Intramolecular Cyclization: The resulting linear dipeptide ester undergoes spontaneous or induced intramolecular cyclization to form the diketopiperazine ring.

-

Final Deprotection: Any remaining protecting groups (e.g., on the hydroxyl group) are removed to yield the final product.

Biological Activity and Signaling Pathways

Cyclo(L-Hyp-L-Phe) has demonstrated notable antifungal activity. However, specific quantitative data such as Minimum Inhibitory Concentrations (MICs) against a broad range of fungal pathogens are not extensively reported in the available literature.

3.4.1. Antifungal Activity

The mechanism of antifungal action for many cyclic dipeptides is thought to involve the disruption of fungal cell membranes or the inhibition of crucial enzymes. Some cyclic dipeptides also act as quorum sensing inhibitors, thereby interfering with fungal virulence and biofilm formation. The specific mechanism for Cyclo(L-Hyp-L-Phe) has not been fully elucidated.

3.4.2. Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria and fungi to coordinate gene expression based on population density. Inhibition of QS is a promising strategy for antimicrobial drug development as it can attenuate virulence without exerting direct selective pressure for resistance. While some cyclic dipeptides are known QS inhibitors, the specific activity of Cyclo(L-Hyp-L-Phe) in this regard requires further investigation.

General mechanism of quorum sensing inhibition.

Conclusion and Future Directions

This compound and its cyclic analogue represent intriguing molecules with potential biological activities. The linear dipeptide, as a product of collagen metabolism, warrants further investigation to delineate its specific physiological roles and signaling pathways. The cyclic form, with its demonstrated antifungal properties, presents a promising scaffold for the development of novel anti-infective agents. Future research should focus on:

-

Developing and publishing detailed, optimized synthesis protocols for both the linear and cyclic dipeptides.

-

Conducting comprehensive in vitro and in vivo studies to quantify the biological activities of Phe-Hyp and Cyclo(L-Hyp-L-Phe).

-

Elucidating the precise molecular mechanisms of action and the signaling pathways modulated by these peptides.

-

For Cyclo(L-Hyp-L-Phe), determining its antifungal spectrum through MIC testing against a panel of clinically relevant fungal pathogens.

A deeper understanding of these compounds will undoubtedly contribute to the expanding field of peptide-based therapeutics.

References

A Technical Guide to trans-4-Hydroxy-1-L-phenylalanyl-L-proline: Physicochemical Properties and Structural Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Hydroxy-1-L-phenylalanyl-L-proline is a dipeptide composed of L-phenylalanine and trans-4-hydroxy-L-proline[1]. This molecule is of significant interest in biomedical and pharmaceutical research due to its structural relationship to collagen, the most abundant protein in mammals, where hydroxyproline is a key component[2][3]. As a proteolytic breakdown product of collagen, it can be found in biological fluids and serves as a potential biomarker. Understanding its physicochemical properties and structural characteristics is fundamental for its application in drug design, as a chiral building block, and in metabolic studies.

This technical guide provides a comprehensive overview of the core physicochemical properties, structural analysis methodologies, and detailed experimental protocols for the synthesis and characterization of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, dosage formulation, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂O₄ | [1] |

| Molecular Weight | 278.30 g/mol | [1] |

| IUPAC Name | (2S,4R)-1-[(2S)-2-amino-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxylic acid | [1][4] |

| CAS Number | 90965-82-5 | [1] |

| Physical Description | Solid | [1] |

| Computed XLogP3 | -2.3 | [1] |

| SMILES | N--INVALID-LINK--C(=O)N1C--INVALID-LINK--C[C@H]1C(O)=O | |

| InChI Key | WJSNJMXOBDSZDL-WOPDTQHZSA-N |

Structural Analysis

The definitive structure and stereochemistry of this compound are elucidated through a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the chemical structure of organic molecules in solution. For this dipeptide, both ¹H and ¹³C NMR would be employed.

-

¹H NMR: Provides information on the number and types of protons, their connectivity, and their stereochemical relationships. Key signals would include the aromatic protons of the phenylalanine ring, the alpha-protons of both amino acid residues, and the distinct protons of the pyrrolidine ring of hydroxyproline. The coupling patterns and chemical shifts are used to confirm the covalent structure.

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., carbonyl, aromatic, aliphatic).

-

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive correlations between protons and carbons, confirming the peptide bond linkage between the phenylalanine carbonyl carbon and the proline nitrogen[5][6]. The trans configuration of the 4-hydroxy group on the proline ring significantly influences the chemical shifts of the pyrrolidine ring protons, allowing for its confirmation[7].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the dipeptide and to gain structural information through fragmentation analysis.

-

Electrospray Ionization (ESI): This soft ionization technique is ideal for polar molecules like peptides, typically generating the protonated molecular ion [M+H]⁺. For this dipeptide, a primary ion at m/z 279.13 would be expected, confirming the molecular weight of 278.30 Da[1][8].

-

Tandem Mass Spectrometry (MS/MS): By isolating the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. Predictable fragmentation patterns for peptides include b-ions (fragments containing the N-terminus) and y-ions (fragments containing the C-terminus), which would confirm the amino acid sequence (Phe-Hyp)[9].

Experimental Protocols

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard method for synthesizing the dipeptide using Fmoc-based solid-phase chemistry, a technique that allows for the efficient and controlled assembly of peptides[10].

Materials:

-

Fmoc-Hyp(tBu)-Wang resin

-

Fmoc-Phe-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the Fmoc-Hyp(tBu)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the hydroxyproline residue by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF. Pre-activate for 5 minutes. Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature.

-

Washing: After the coupling reaction, wash the resin extensively with DMF and DCM to remove excess reagents.

-

Final Deprotection: Remove the N-terminal Fmoc group from the phenylalanine residue using 20% piperidine in DMF as described in step 2.

-

Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it under a stream of nitrogen. Add the TFA cleavage cocktail and gently agitate for 2 hours to cleave the dipeptide from the resin and remove the tBu protecting group from the hydroxyproline.

-

Precipitation and Purification: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude product. The peptide can then be purified using reversed-phase HPLC.

Analysis via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method for assessing the purity of the synthesized dipeptide.

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Dipeptide sample dissolved in Mobile Phase A

Protocol:

-

System Equilibration: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

-

Sample Injection: Inject 10-20 µL of the dissolved sample onto the column.

-

Elution Gradient: Run a linear gradient to elute the compound. A typical gradient would be:

-

5% to 60% Mobile Phase B over 20 minutes.

-

60% to 95% Mobile Phase B over 2 minutes.

-

Hold at 95% Mobile Phase B for 3 minutes.

-

Return to 5% Mobile Phase B over 1 minute and re-equilibrate.

-

-

Detection: Monitor the elution profile at 214 nm and 254 nm. The phenylalanine residue provides strong UV absorbance.

-

Purity Assessment: The purity of the dipeptide is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. The identity can be confirmed by collecting the peak fraction and analyzing it via mass spectrometry.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for dipeptide synthesis and characterization.

References

- 1. L-phenylalanyl-L-hydroxyproline | C14H18N2O4 | CID 25227056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. L-Hydroxyproline | C5H9NO3 | CID 5810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [lgcstandards.com]

- 5. bmse000966 Trans 4 Hydroxy-L-proline at BMRB [bmrb.io]

- 6. Influence of proline and hydroxyproline as antimicrobial and anticancer peptide components on the silver(i) ion activity: structural and biological evaluation with a new theoretical and experimental SAR approach - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. massbank.eu [massbank.eu]

- 10. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of trans-4-Hydroxy-1-L-phenylalanyl-L-proline: A Comprehensive Literature Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the existing research on the dipeptide trans-4-Hydroxy-1-L-phenylalanyl-L-proline, commonly known as Phe-Hyp. While research on this specific peptide is still emerging, this document synthesizes the available data on its identification, bioavailability, and biological activities, with a focus on its potential role in cartilage health.

Introduction: A Bioactive Peptide from Collagen

This compound (Phe-Hyp) is a dipeptide consisting of L-phenylalanine and trans-4-hydroxy-L-proline. It is one of several hydroxyproline-containing peptides that have been identified in human blood following the oral administration of gelatin hydrolysate[1]. These food-derived collagen peptides are of growing interest in the scientific community for their potential biological activities.

Identification and Pharmacokinetics

The presence of Phe-Hyp in human plasma after the ingestion of collagen-derived products has been confirmed through sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS). In one study, the maximum concentration (Cmax) of Phe-Hyp in human plasma was quantified, alongside other hydroxyproline-containing peptides, after oral administration of fish-scale gelatin hydrolysate[1].

Table 1: Pharmacokinetic Parameters of Phe-Hyp in Human Plasma [1]

| Peptide | Cmax (nmol/ml) | AUC0-7h (h·nmol/ml) |

| Phe-Hyp | 28.85 ± 4.50 | Not explicitly stated for Phe-Hyp alone in the summary, but the study provides AUC for a mixture of peptides. |

Note: The data represents the mean ± standard error. Cmax is the maximum plasma concentration, and AUC is the area under the concentration-time curve.

Biological Activity: A Focus on Cartilage Matrix Production

Recent research has highlighted the potential of Phe-Hyp in promoting the production of the cartilage matrix, suggesting its utility in the prevention or treatment of osteoarthritis. A study investigating the effects of chicken leg extract (CLE) identified Phe-Hyp as a key active compound responsible for stimulating the production of acid mucopolysaccharides in chondrogenic progenitor cells (ATDC5)[2][3].

Experimental Protocol: In Vitro Analysis of Cartilage Matrix Production

The following protocol was used to assess the impact of Phe-Hyp on the production of acid mucopolysaccharides by ATDC5 cells[3]:

-

Cell Culture: ATDC5 cells were cultured in a maintenance medium (DMEM/F-12).

-

Induction of Differentiation: To induce differentiation into chondrocytes, the cells were cultured in a differentiation medium containing insulin.

-

Treatment: Differentiated ATDC5 cells were treated with varying concentrations of Phe-Hyp (25, 50, and 75 µM).

-

Quantification of Acid Mucopolysaccharides: After the treatment period, the amount of acid mucopolysaccharides, a key component of the cartilage matrix, was quantified.

Quantitative Data: Effect of Phe-Hyp on Acid Mucopolysaccharide Production

The study demonstrated a significant, dose-dependent increase in the production of acid mucopolysaccharides by ATDC5 cells upon treatment with Phe-Hyp[3].

Table 2: Effect of Phe-Hyp on Acid Mucopolysaccharide Production in ATDC5 Cells [3]

| Phe-Hyp Concentration (µM) | Acid Mucopolysaccharide Production (% of Control) |

| 25 | 123% |

| 50 | 197% |

| 75 | 193% |

Note: The results are expressed as a percentage relative to the untreated control group. All presented values showed a statistically significant increase compared to the control.

Signaling Pathways: An Area for Future Research

The precise signaling pathways through which this compound exerts its effects on chondrocytes have not yet been fully elucidated. Research on other collagen-derived dipeptides, such as Pro-Hyp, suggests the involvement of pathways that stimulate cell proliferation and the synthesis of extracellular matrix components[4]. It is plausible that Phe-Hyp may act through similar mechanisms, potentially by interacting with specific receptors on the surface of chondrocytes to initiate intracellular signaling cascades that lead to the upregulation of genes involved in cartilage matrix synthesis. Further investigation is required to delineate the specific molecular targets and signaling pathways of Phe-Hyp.

Below is a hypothetical workflow illustrating the proposed mechanism of action of Phe-Hyp on chondrocytes based on the available data.

Conclusion and Future Directions

This compound is a promising bioactive dipeptide with demonstrated in vitro efficacy in promoting the production of the cartilage matrix. Its identification in human plasma following oral ingestion of collagen hydrolysates suggests its potential as a nutraceutical or therapeutic agent for joint health.

Future research should focus on:

-

Elucidating the specific signaling pathways and molecular targets of Phe-Hyp in chondrocytes.

-

Conducting in vivo studies to confirm its efficacy in animal models of osteoarthritis.

-

Performing comprehensive pharmacokinetic and bioavailability studies to optimize its delivery and dosage.

-

Investigating other potential biological activities of this dipeptide.

The continued exploration of this compound holds significant promise for the development of novel strategies for the management of degenerative joint diseases.

References

An In-depth Technical Guide to trans-4-Hydroxy-1-L-phenylalanyl-L-proline: Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and production of the dipeptide trans-4-Hydroxy-1-L-phenylalanyl-L-proline. While the linear form of this dipeptide is not widely reported as a primary natural product, its cyclic counterpart and constituent amino acids are well-characterized, suggesting its potential role as a biosynthetic intermediate. This document delves into the established pathways of its precursors, proposes a biosynthetic route for the dipeptide, and offers detailed experimental protocols for its synthesis and characterization, supported by quantitative data on precursor production.

Natural Sources

Direct evidence for the widespread natural occurrence of the linear dipeptide this compound is limited in current scientific literature. However, its cyclic form, Cyclo-(L-phenylalanyl-4R-hydroxy-L-proline) , is a known natural product. This cyclic dipeptide has been isolated from a variety of microorganisms, including fungi and bacteria.[1][2][3]

Notable microbial sources of Cyclo-(L-phenylalanyl-4R-hydroxy-L-proline) include:

-

Fungi: Penicillium canescens and Aspergillus fumigatus[1]

-

Bacteria: Streptomyces gougerotii, Phellinus igniarius, and Lactobacillus plantarum[2][3][4]

The presence of this cyclic dipeptide in nature suggests that the linear form, this compound, may exist as a transient biosynthetic intermediate before cyclization.

Biosynthesis

A definitive biosynthetic pathway for this compound has not been elucidated. However, based on the well-established biosynthesis of its constituent amino acids and related dipeptides, a plausible pathway can be proposed. This involves the synthesis of L-phenylalanine and trans-4-hydroxy-L-proline, followed by their condensation.

Biosynthesis of L-Phenylalanine

L-phenylalanine is an aromatic amino acid synthesized in microorganisms and plants via the shikimate pathway . This pathway converts central carbon metabolites, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into chorismate, a key branch-point intermediate for the synthesis of all aromatic amino acids. Chorismate is then converted to L-phenylalanine through a series of enzymatic steps.

Biosynthesis of trans-4-Hydroxy-L-proline

trans-4-Hydroxy-L-proline is a non-proteinogenic amino acid. Its biosynthesis primarily occurs through two routes:

-

Post-translational hydroxylation: In collagen and other related proteins, proline residues are hydroxylated by the enzyme prolyl 4-hydroxylase .

-

Direct hydroxylation of L-proline: Free L-proline can be directly hydroxylated to trans-4-hydroxy-L-proline by a class of trans-prolyl-4-hydroxylases (P4Hs) . This is a common pathway in microorganisms. This enzymatic reaction requires α-ketoglutarate, Fe²⁺, and O₂ as co-substrates.

Proposed Biosynthesis of this compound

The formation of the peptide bond between L-phenylalanine and trans-4-hydroxy-L-proline is likely catalyzed by a Non-Ribosomal Peptide Synthetase (NRPS) . NRPSs are large, modular enzymes that synthesize peptides independently of ribosomes.[5][6][7] A typical NRPS module is responsible for the incorporation of a single amino acid and contains domains for substrate recognition and activation (adenylation domain), covalent binding (thiolation or peptidyl carrier protein domain), and peptide bond formation (condensation domain).

In the proposed pathway, an NRPS would first activate L-phenylalanine and trans-4-hydroxy-L-proline. A condensation domain would then catalyze the formation of the dipeptide, which remains tethered to the enzyme. The final step would be the release of the dipeptide, which could occur either as the linear molecule or, more commonly in NRPS systems, as the cyclic dipeptide through the action of a thioesterase domain.

Quantitative Data

While quantitative data on the natural abundance of this compound is not available, significant progress has been made in the microbial production of its precursor, trans-4-hydroxy-L-proline, using metabolically engineered Escherichia coli. These efforts provide valuable benchmarks for researchers aiming to produce this modified amino acid.

| Strain / System | Titer (g/L) | Productivity (g/L/h) | Yield (g/g glucose) | Reference |

| Engineered E. coli | 54.8 | ~0.91 | 0.236 | [8] |

| Engineered E. coli | 89.4 | ~2.48 | 0.34 | [9][10] |

| Engineered E. coli | 45.83 | 1.27 | Not Reported | [10] |

| Recombinant E. coli T7E/pRSFDuet-1-p4h-proBA | 2.15 | Not Reported | Not Reported | [11] |

| Recombinant E. coli BL21-DsP4H | 99.9 | 2.77 | Not Reported | [12] |

Experimental Protocols

Given the lack of established protocols for the isolation of the linear dipeptide from natural sources, this section provides detailed methodologies for its chemical synthesis and characterization, which are standard procedures in peptide chemistry.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most common method for the chemical synthesis of peptides. The following is a generalized protocol based on the Fmoc/tBu strategy.

Materials:

-

Fmoc-L-Pro-Wang resin

-

Fmoc-L-Phe-OH

-

trans-4-hydroxy-L-proline (as Fmoc-Hyp(tBu)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

-

Solvents: DMF, DCM (dichloromethane)

-

Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water

-

Precipitation solvent: Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the Fmoc-L-Pro-Wang resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve Fmoc-L-Phe-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin test.

-

Once complete, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the coupling of Fmoc-Hyp(tBu)-OH.

-

Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection of Side Chains:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

Purify the peptide using reverse-phase HPLC.

-

-

Characterization: Confirm the identity and purity of the synthesized dipeptide using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Enzymatic Synthesis

Enzymatic synthesis offers a green alternative to chemical synthesis, proceeding under mild conditions with high specificity. A potential enzymatic route would involve a peptide ligase.

Materials:

-

L-phenylalanine methyl ester (or other activated ester)

-

trans-4-hydroxy-L-proline

-

Peptide ligase (e.g., a variant of Subtilisin or Papain)

-

Buffer solution (e.g., phosphate or Tris buffer at optimal pH for the enzyme)

-

Organic co-solvent (if needed to improve substrate solubility)

Protocol:

-

Reaction Setup:

-

Dissolve L-phenylalanine methyl ester and trans-4-hydroxy-L-proline in the reaction buffer.

-

Add the peptide ligase to the solution.

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

-

Reaction Quenching: Once the reaction has reached completion (or equilibrium), quench it by denaturing the enzyme (e.g., by adding a denaturant or by heat, if the peptide is stable).

-

Purification and Characterization: Purify the dipeptide from the reaction mixture using reverse-phase HPLC and characterize it by MS and NMR.

This guide provides a foundational understanding of this compound for researchers in drug discovery and biotechnology. While its direct natural abundance appears limited, the knowledge of its precursors' biosynthesis and the established methods for its synthesis open avenues for its production and further investigation.

References

- 1. Cyclo-(L-phenylalanyl-4R-hydroxy-L-proline) | C14H16N2O3 | CID 10467786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cyclo(L-Phe-trans-4-hydroxy-L-Pro) | 118477-06-8 | Benchchem [benchchem.com]

- 3. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) | CAS:118477-06-8 | Manufacturer ChemFaces [chemfaces.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Learning from Nature's Drug Factories: Nonribosomal Synthesis of Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.uzh.ch [chem.uzh.ch]

- 7. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 8. Significantly enhancing production of trans-4-hydroxy-l-proline by integrated system engineering in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Unveiling the Profile of a Bioactive Dipeptide: A Technical Guide to trans-4-Hydroxy-1-L-phenylalanyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic profile of the dipeptide trans-4-Hydroxy-1-L-phenylalanyl-L-proline (Phe-Hyp). While direct research on this specific dipeptide is emerging, this document synthesizes the available data and draws comparisons with structurally related and well-studied hydroxyproline-containing peptides derived from collagen hydrolysates.

Introduction

This compound is a dipeptide composed of L-phenylalanine and trans-4-hydroxy-L-proline. It is one of the many peptide fragments released during the enzymatic hydrolysis of collagen. Recent interest in the bioactivity of collagen-derived peptides has spurred investigations into the physiological effects of these small molecules, including their potential roles in cellular signaling and tissue regeneration. This guide aims to consolidate the current understanding of Phe-Hyp's journey through the body and its interactions at the cellular level.

Pharmacokinetic Profile

The pharmacokinetic profile of a compound describes its absorption, distribution, metabolism, and excretion (ADME). While comprehensive ADME studies specifically for Phe-Hyp are limited, data from studies on collagen hydrolysates and other hydroxyproline-containing dipeptides provide valuable insights.

Absorption

Following oral ingestion of gelatin hydrolysate, Phe-Hyp has been quantified in human plasma, indicating that it can be absorbed from the gastrointestinal tract.[1] The absorption of di- and tripeptides is primarily mediated by the peptide transporter 1 (PepT1), which is expressed in the brush border membrane of intestinal epithelial cells.

Distribution and Metabolism

Once absorbed, Phe-Hyp enters the systemic circulation. Limited data is available on its specific tissue distribution. Like other small peptides, it is likely subject to hydrolysis by peptidases present in the blood and various tissues, breaking it down into its constituent amino acids, phenylalanine and hydroxyproline. The metabolism of trans-4-hydroxy-L-proline is known to occur primarily in the liver and kidneys, where it is catabolized to glycine and pyruvate.[2]

Excretion

The excretion of intact Phe-Hyp has not been extensively studied. It is plausible that a fraction of the absorbed dipeptide is excreted unchanged in the urine, a characteristic observed with other small peptides. However, the majority is likely eliminated as its constituent amino acids and their respective metabolites.

Table 1: Quantitative Pharmacokinetic Data of Phe-Hyp and Related Dipeptides in Humans

| Peptide | Dosage | Cmax (nmol/mL) | Tmax (hours) | AUC (nmol·h/mL) | Reference |

| Phe-Hyp | 25 g gelatin hydrolysate | 23.84 (minor component) | Not Reported | Not Reported | [1] |

| Pro-Hyp | 25 g gelatin hydrolysate | 60.65 ± 5.74 | Not Reported | 163 ± 1 | [1][3] |

Note: The data for Phe-Hyp is from a study where it was a minor component of a complex mixture. Cmax and AUC values can vary depending on the specific formulation and individual metabolic differences.

Pharmacodynamic Profile

The pharmacodynamics of Phe-Hyp are an active area of investigation. Insights can be gleaned from studies on the broader class of hydroxyproline-containing peptides, which have been shown to exert various biological effects.

Mechanism of Action

The precise molecular targets of Phe-Hyp are not yet fully elucidated. However, studies on the related dipeptide Pro-Hyp suggest potential mechanisms of action, including:

-

Modulation of Intracellular Signaling: Pro-Hyp has been shown to influence the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation.[4]

-

Interaction with Transcription Factors: Pro-Hyp has been found to directly bind to the transcription factor Foxg1, altering its conformation and inhibiting its interaction with Runx2, a key regulator of osteoblast differentiation.[5]

It is hypothesized that Phe-Hyp may share similar mechanisms of action due to structural similarities.

Physiological Effects

Hydroxyproline-containing peptides have been associated with a range of physiological effects, primarily related to connective tissue health. These include:

-

Stimulation of Fibroblast Proliferation and Hyaluronic Acid Synthesis: Essential for skin health and wound healing.

-

Promotion of Osteoblast Differentiation: Contributing to bone formation.[5]

-

Enhanced Tendon Cell Proliferation and Differentiation: Supporting tendon homeostasis.[4]

While these effects are not directly attributed to Phe-Hyp in the current literature, they represent promising avenues for future research into its specific biological functions.

Experimental Protocols

This section outlines the general methodologies employed in the study of dipeptide pharmacokinetics and pharmacodynamics, which can be adapted for specific investigations into Phe-Hyp.

In Vitro Digestion and Absorption Models

-

Simulated Gastrointestinal Digestion: To assess the stability of Phe-Hyp during digestion, in vitro models mimicking the conditions of the stomach and small intestine are utilized. These typically involve incubation with simulated gastric fluid (containing pepsin at pH 1.5-3.0) followed by simulated intestinal fluid (containing pancreatin and bile salts at pH 6.8-7.4).

-

Caco-2 Cell Monolayer Assay: This is a widely used in vitro model to predict intestinal drug and peptide absorption. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate to form a monolayer with characteristics similar to the intestinal epithelium, including the expression of peptide transporters like PepT1. The transport of Phe-Hyp across this monolayer can be quantified to estimate its intestinal permeability.

In Vivo Pharmacokinetic Studies

-

Animal Models: Rats are commonly used to study the in vivo pharmacokinetics of dipeptides. Following oral or intravenous administration of Phe-Hyp, blood samples are collected at various time points.

-

Sample Analysis: Plasma concentrations of Phe-Hyp are typically determined using sensitive analytical techniques such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method allows for the accurate quantification of the dipeptide even at low concentrations.

Cell-Based Assays for Pharmacodynamic Evaluation

-

Cell Culture: Primary cells (e.g., dermal fibroblasts, osteoblasts, tenocytes) or relevant cell lines are cultured in the presence of varying concentrations of Phe-Hyp.

-

Proliferation and Differentiation Assays: The effect of Phe-Hyp on cell proliferation can be assessed using assays such as the MTT or BrdU assay. Differentiation markers can be quantified using techniques like quantitative PCR (qPCR) for gene expression analysis or Western blotting for protein expression analysis.

-

Signaling Pathway Analysis: To investigate the mechanism of action, the phosphorylation status of key signaling proteins (e.g., ERK, Akt) can be analyzed by Western blotting after treating cells with Phe-Hyp.

Visualizations

The following diagrams illustrate key concepts related to the study of this compound.

Caption: Experimental workflow for pharmacokinetic analysis.

Caption: Putative signaling pathway for Phe-Hyp.

Conclusion

The dipeptide this compound represents a fascinating area of research within the field of bioactive peptides. While direct and comprehensive data on its pharmacokinetic and pharmacodynamic profile are still being gathered, insights from related hydroxyproline-containing peptides suggest its potential for absorption and biological activity. Future studies focusing on the specific ADME properties, molecular targets, and physiological effects of Phe-Hyp will be crucial in fully elucidating its role and potential applications in nutrition and therapeutics. This guide serves as a foundational resource for researchers embarking on such investigations.

References

- 1. Hydroxyproline-containing dipeptides and tripeptides quantified at high concentration in human blood after oral administration of gelatin hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly accurate quantification of hydroxyproline-containing peptides in blood using a protease digest of stable isotope-labeled collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Metabolic Fates of trans-4-Hydroxy-1-L-phenylalanyl-L-proline In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dipeptide trans-4-Hydroxy-1-L-phenylalanyl-L-proline, a molecule of interest in various biological contexts, is primarily metabolized in vivo through enzymatic hydrolysis into its constituent amino acids: L-phenylalanine and trans-4-hydroxy-L-proline. These amino acids then enter their respective well-established metabolic pathways. L-phenylalanine is predominantly converted to L-tyrosine via phenylalanine hydroxylase, with a secondary pathway involving transamination to phenylpyruvate. trans-4-hydroxy-L-proline is catabolized mainly in the kidneys and liver, leading to the formation of glycine. This guide provides an in-depth overview of these metabolic pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in understanding and investigating the in vivo fate of this dipeptide.

Initial Hydrolysis of this compound

The initial and rate-limiting step in the metabolism of this compound is the cleavage of the peptide bond. This hydrolysis is primarily catalyzed by prolidase (X-Pro dipeptidase), a cytosolic enzyme that specifically cleaves dipeptides with a C-terminal proline or hydroxyproline residue.[1]

Metabolic Pathways of L-Phenylalanine

Following its release, L-phenylalanine enters two main metabolic pathways: hydroxylation and transamination.

Phenylalanine Hydroxylation Pathway (Major)

The primary metabolic route for L-phenylalanine is its irreversible conversion to L-tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH) primarily in the liver.[2][3] This reaction is crucial for the synthesis of neurotransmitters and hormones derived from tyrosine.

Phenylalanine Transamination Pathway (Minor)

A secondary pathway for L-phenylalanine metabolism involves its transamination to phenylpyruvate.[3][4] This pathway becomes more significant when phenylalanine hydroxylase activity is deficient. Phenylpyruvate can be further metabolized to phenyllactate and phenylacetate.

Quantitative Data on L-Phenylalanine Metabolism

| Parameter | Value | Species/Tissue | Reference |

| Phenylalanine Hydroxylase (PAH) | |||

| Vmax | ~3-fold activation with 1 mM Phe | Human | [5] |

| Km | Comparable between wild-type and C29S mutant | Human | [5] |

| Phenylalanine Transamination | |||

| Maximum Rate | 0.043 µmol/ml per h | Human | [3] |

| Whole-Body Phenylalanine Flux | |||

| Oxidation Rate (at intakes ≤10 mg/kg/day) | 1.3 µmol/kg/h | Human | [6] |

| Conversion to Tyrosine (at low intakes) | 2.1% | Human | [6] |

Metabolic Pathway of trans-4-Hydroxy-L-proline

The catabolism of trans-4-hydroxy-L-proline primarily occurs in the kidneys and liver, leading to the synthesis of glycine.[7][8] This process involves a series of enzymatic reactions initiated by hydroxyproline oxidase.

Quantitative Data on trans-4-Hydroxy-L-proline Metabolism

| Parameter | Value | Species/Tissue | Reference |

| Prolidase Activity | |||

| Ki for Cbz-Pro (inhibitor) | 90.4 µM | Human | [9] |

| Glycine Synthesis from Hydroxyproline | |||

| Tissue Localization | Primarily liver and kidneys | Neonatal pigs | [10] |

Signaling Pathways

L-Phenylalanine and mTOR Signaling

L-phenylalanine has been shown to regulate protein synthesis through the mammalian target of rapamycin (mTOR) signaling pathway.[11][12] Phenylalanine can promote the phosphorylation of key downstream effectors of mTOR, such as 4E-binding protein 1 (4EBP1), which in turn enhances protein translation.

trans-4-Hydroxy-L-proline and HIF-1α Signaling

Hydroxyproline metabolism is linked to the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). The enzymes involved in proline and hydroxyproline metabolism, prolyl hydroxylases, are key regulators of HIF-1α stability. Under normoxic conditions, these enzymes hydroxylate HIF-1α, targeting it for degradation.

Experimental Protocols

In Vivo Amino Acid Metabolism using Stable Isotope Infusion

This protocol describes a general procedure for measuring amino acid flux and metabolism in vivo using stable isotope-labeled tracers.

Objective: To quantify the whole-body and tissue-specific metabolism of L-phenylalanine and trans-4-hydroxy-L-proline.

Materials:

-

Stable isotope-labeled amino acids (e.g., L-[ring-¹³C₆]phenylalanine)

-

Infusion pumps

-

Catheters

-

Blood collection tubes

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast). Catheters are inserted for isotope infusion and blood sampling.[13][14]

-

Primed, Constant Infusion: A priming dose of the stable isotope tracer is administered to rapidly achieve isotopic equilibrium, followed by a continuous infusion at a constant rate for several hours.[1][13]

-

Blood Sampling: Blood samples are collected at baseline and at regular intervals during the infusion to measure plasma isotopic enrichment.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C. For analysis, proteins are precipitated, and the supernatant containing free amino acids is collected.[15]

-

Mass Spectrometry Analysis: The isotopic enrichment of the tracer and its metabolites in plasma is determined by GC-MS or LC-MS/MS.[14]

-

Data Analysis: Amino acid flux (rate of appearance) and metabolic rates (e.g., conversion of phenylalanine to tyrosine) are calculated using steady-state isotopic tracer kinetic models.

Tissue Metabolite Extraction for LC-MS/MS Analysis

This protocol outlines a method for extracting amino acids and their metabolites from tissue samples for quantitative analysis.

Objective: To measure the concentrations of L-phenylalanine, trans-4-hydroxy-L-proline, and their metabolites in various tissues.

Materials:

-

Tissue samples

-

Liquid nitrogen

-

Homogenizer

-

Ice-cold extraction solvent (e.g., 80% methanol)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Tissue Collection and Quenching: Immediately after collection, tissue samples are flash-frozen in liquid nitrogen to quench metabolic activity.[16]

-

Homogenization: Frozen tissue is weighed and homogenized in a pre-chilled tube with ice-cold extraction solvent.

-

Extraction: The homogenate is incubated on ice to allow for complete extraction of metabolites.

-

Protein Precipitation and Clarification: The sample is centrifuged at high speed to pellet proteins and cell debris.[15]

-

Supernatant Collection: The supernatant, containing the extracted metabolites, is carefully transferred to a new tube.

-

Drying and Reconstitution: The supernatant is dried under a stream of nitrogen or by vacuum centrifugation and then reconstituted in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: The concentrations of the target metabolites are quantified using a validated LC-MS/MS method with appropriate standards.[17]

Conclusion

The in vivo metabolism of this compound is a two-stage process initiated by its hydrolysis into L-phenylalanine and trans-4-hydroxy-L-proline. These amino acids are then directed into their respective catabolic and signaling pathways, which are fundamental to numerous physiological processes. A thorough understanding of these pathways, supported by robust quantitative data and experimental methodologies, is essential for researchers in the fields of drug development, nutrition, and metabolic disease. The information and protocols provided in this guide serve as a comprehensive resource for investigating the intricate metabolic fate of this dipeptide.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 3. A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biophysical characterization of full-length human phenylalanine hydroxylase provides a deeper understanding of its quaternary structure equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylalanine flux, oxidation, and conversion to tyrosine in humans studied with L-[1-13C]phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. HPLC-based kinetics assay for monitoring prolidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phenylalanine Regulates Milk Protein Synthesis via LAT1–mTOR Signaling Pathways in Bovine Mammary Epithelial Cells [mdpi.com]

- 12. Phenylalanine Regulates Milk Protein Synthesis via LAT1-mTOR Signaling Pathways in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Use of stable isotopes to assess protein and amino acid metabolism in children and adolescents: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Role of trans-4-Hydroxy-1-L-phenylalanyl-L-proline in Cellular Signaling

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The dipeptide trans-4-Hydroxy-1-L-phenylalanyl-L-proline is not a widely studied compound with established roles in cellular signaling in publicly available scientific literature. This guide, therefore, presents a theoretical framework based on the known biological activities of its constituent amino acids—trans-4-hydroxyproline, L-phenylalanine, and L-proline—and related dipeptides. The signaling pathways, experimental protocols, and data presented are based on established methodologies used to characterize novel bioactive peptides.

Introduction to Bioactive Peptides

Bioactive peptides are short amino acid sequences, typically containing 2 to 20 residues, that can modulate physiological functions and may influence health.[1][2] Derived from food proteins or synthesized, these peptides are gaining traction in drug development due to their high specificity, potency, and lower incidence of adverse effects compared to small molecules or large protein-based biopharmaceuticals.[2] Structural characteristics, such as the presence of specific C-terminal residues like proline, can confer resistance to degradation by digestive enzymes, enhancing bioavailability.[1][3] This guide explores the hypothetical role of the dipeptide this compound by dissecting the known signaling functions of its components.

Functional Roles of Constituent Amino Acids and Related Peptides in Signaling

The potential bioactivity of this compound can be inferred from the well-documented roles of its constituent parts in cellular signaling.

trans-4-Hydroxy-L-proline (Hyp): A Key Modulator of Hypoxia and Kinase Signaling

trans-4-Hydroxy-L-proline, a major component of collagen, is not merely a structural amino acid.[4] Its free form and its post-translational formation on target proteins are critical in regulating key cellular pathways:

-

Hypoxia-Inducible Factor (HIF) Signaling: Free hydroxyproline is known to increase the stability of HIF-1α, a master regulator of the cellular response to low oxygen.[5][6] By inhibiting prolyl hydroxylases that mark HIF-1α for degradation, elevated hydroxyproline levels can trigger hypoxic signaling cascades even under normal oxygen conditions.

-

Kinase Regulation: The formation of trans-4-hydroxy-L-proline residues on specific protein kinases, such as Protein Kinase B (Akt) and DYRK1A, plays a crucial role in regulating their phosphorylation and catalytic activation.[4] This implicates hydroxyproline in the modulation of fundamental cellular processes including metabolism, cell growth, and survival.[4]

L-Phenylalanine (Phe): A Precursor for Bioactive and Anticancer Peptides

Phenylalanine is an aromatic amino acid frequently found in bioactive peptides, contributing to their hydrophobicity and target affinity.[3]

-

Angiotensin-Converting Enzyme (ACE) Inhibition: Dipeptides with a C-terminal phenylalanine have been shown to produce a rapid reduction in blood pressure, suggesting a role in ACE inhibition.[1] The hydrophobic nature of phenylalanine is a key structural feature for binding to the active site of ACE.[2][3]

-

Anticancer Activity: Recently, novel L-phenylalanine dipeptide derivatives have been synthesized and shown to exhibit potent antitumor activity. One such derivative was found to inhibit prostate cancer cell proliferation by directly targeting TNFSF9 (also known as 4-1BBL), a member of the tumor necrosis factor (TNF) superfamily, thereby inducing apoptosis and modulating inflammatory signaling pathways.[7]

L-Proline (Pro): A Structural and Signaling Hub

Proline's unique cyclic structure imposes significant conformational constraints on the peptide backbone, making it a critical residue in protein folding and protein-protein interactions.[8][9]

-

Protein-Protein Interactions: Proline-rich motifs are common recognition sites for various signaling domains, such as SH3 and WW domains, acting as scaffolds to assemble signaling complexes.[10]

-

Cis-Trans Isomerization: The peptide bond preceding a proline residue can switch between cis and trans conformations. This isomerization acts as a molecular switch, regulated by enzymes called peptidyl-prolyl isomerases (e.g., cyclophilins, Pin1), to control protein activity, localization, and stability. This mechanism is a key regulatory step in numerous signaling pathways, including cell cycle progression, apoptosis, and immune responses.[9][11]

Hypothetical Signaling Pathways for this compound

Based on the functions of its components, the dipeptide this compound could potentially modulate several key signaling pathways.

The HIF-1α Hypoxia Pathway

Given the role of hydroxyproline in stabilizing HIF-1α, the dipeptide could act as a signaling molecule that mimics a hypoxic state. This would involve the inhibition of prolyl hydroxylase domain enzymes (PHDs), leading to HIF-1α accumulation and subsequent transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

Caption: Potential modulation of the HIF-1α pathway by the dipeptide.

PI3K/Akt Survival Pathway

The regulation of Akt by hydroxylation suggests that a hydroxyproline-containing peptide could influence this critical survival pathway. By interacting with upstream regulators or Akt itself, the dipeptide might modulate its phosphorylation status, affecting downstream targets that control cell proliferation, apoptosis, and metabolism.

Caption: Hypothetical influence on the PI3K/Akt signaling cascade.

Quantitative Data Presentation

Should this compound be investigated, quantitative data would be essential to determine its potency and efficacy. The following tables present hypothetical data that researchers would aim to collect.

Table 1: In Vitro Enzymatic Inhibition

| Target Enzyme | Assay Type | IC₅₀ (µM) |

|---|---|---|

| Angiotensin-Converting Enzyme (ACE) | Fluorometric | 45.2 |

| Prolyl Hydroxylase 2 (PHD2) | AlphaScreen | 15.8 |

| Dipeptidyl Peptidase IV (DPP-IV) | Colorimetric | > 200 |

Table 2: Cellular Activity

| Cell Line | Assay | Endpoint | EC₅₀ (µM) |

|---|---|---|---|

| PC-3 (Prostate Cancer) | Cell Viability (MTT) | Proliferation Inhibition | 25.5 |

| HUVEC (Endothelial Cells) | Tube Formation | Angiogenesis | 10.1 |

| HEK293 (HIF-1 Reporter) | Luciferase Assay | HIF-1α Stabilization | 12.3 |

Experimental Protocols

Characterizing the bioactivity of a novel dipeptide requires a series of well-defined experiments.

Protocol: ACE Inhibition Assay (Fluorometric)

This protocol determines the ability of the dipeptide to inhibit Angiotensin-Converting Enzyme.

-

Reagent Preparation:

-

Prepare Assay Buffer: 100 mM Tris-HCl, 300 mM NaCl, 10 µM ZnCl₂, pH 7.5.

-

Prepare ACE enzyme solution (e.g., from rabbit lung) to a final concentration of 0.1 U/mL in Assay Buffer.

-

Prepare substrate solution: Abz-Gly-p-Phe(NO₂)-Pro-OH to 0.5 mM in Assay Buffer.

-

Prepare serial dilutions of the test dipeptide (e.g., from 1 mM to 10 nM) and a known inhibitor (e.g., Captopril) in Assay Buffer.

-

-

Assay Procedure:

-

In a 96-well black plate, add 20 µL of dipeptide dilution or control.

-

Add 40 µL of the ACE enzyme solution to each well.

-

Incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 40 µL of the substrate solution.

-

-

Data Acquisition:

-

Immediately measure fluorescence (Excitation: 320 nm, Emission: 420 nm) every 60 seconds for 30 minutes using a microplate reader.

-

Calculate the reaction rate (slope of fluorescence vs. time).

-

-

Analysis:

-

Determine the percent inhibition for each dipeptide concentration relative to the uninhibited control.

-

Plot percent inhibition vs. log[dipeptide concentration] and fit to a dose-response curve to calculate the IC₅₀ value.

-

Protocol: Western Blot for HIF-1α Stabilization

This protocol assesses the dipeptide's effect on HIF-1α protein levels in cultured cells.

-

Cell Culture and Treatment:

-

Plate human cells (e.g., HEK293 or a cancer cell line like MCF-7) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of the dipeptide (e.g., 0, 10, 25, 50, 100 µM) for 4-6 hours. Include a positive control (e.g., CoCl₂ or Desferrioxamine).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Quantification and Sample Preparation:

-

Determine protein concentration using a BCA assay.

-

Normalize samples to 20-30 µg of protein in Laemmli sample buffer and boil for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Separate proteins on an 8% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., β-actin, 1:5000).

-

Wash and incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensity using densitometry software and normalize HIF-1α levels to the loading control.

-

Caption: A typical workflow for characterizing a novel bioactive peptide.

Conclusion

While direct evidence for the signaling role of this compound is currently unavailable, a systematic analysis of its components provides a strong foundation for hypothesizing its potential bioactivity. The presence of hydroxyproline, phenylalanine, and proline suggests that this dipeptide could be a promising candidate for modulating pathways involved in hypoxia, cell survival, and potentially blood pressure regulation. The experimental frameworks provided here offer a roadmap for future investigations into this and other novel dipeptides, paving the way for their potential development as therapeutic agents.

References

- 1. Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hydroxyproline in animal metabolism, nutrition, and cell signaling [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. A novel L-phenylalanine dipeptide inhibits prostate cancer cell proliferation by targeting TNFSF9 - PubMed [pubmed.ncbi.nlm.nih.gov]